

# An In-depth Technical Guide to 5-Chlorogramine (CAS 830-94-4)

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## Compound of Interest

Compound Name: 5-CHLOROGRAMINE

Cat. No.: B1589941

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## Introduction

**5-Chlorogramine**, with the CAS number 830-94-4, is a halogenated derivative of the naturally occurring indole alkaloid, gramine.[1] Its chemical name is [(5-chloro-1H-indol-3-yl)methyl]dimethylamine.[1] The presence of a chlorine atom on the indole ring significantly influences the molecule's electronic properties and, potentially, its biological activity, making it a compound of interest for medicinal chemists and drug discovery professionals.[2] This guide provides a comprehensive technical overview of **5-chlorogramine**, including its synthesis, chemical properties, analytical characterization, and potential applications, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their work.

## Chemical and Physical Properties

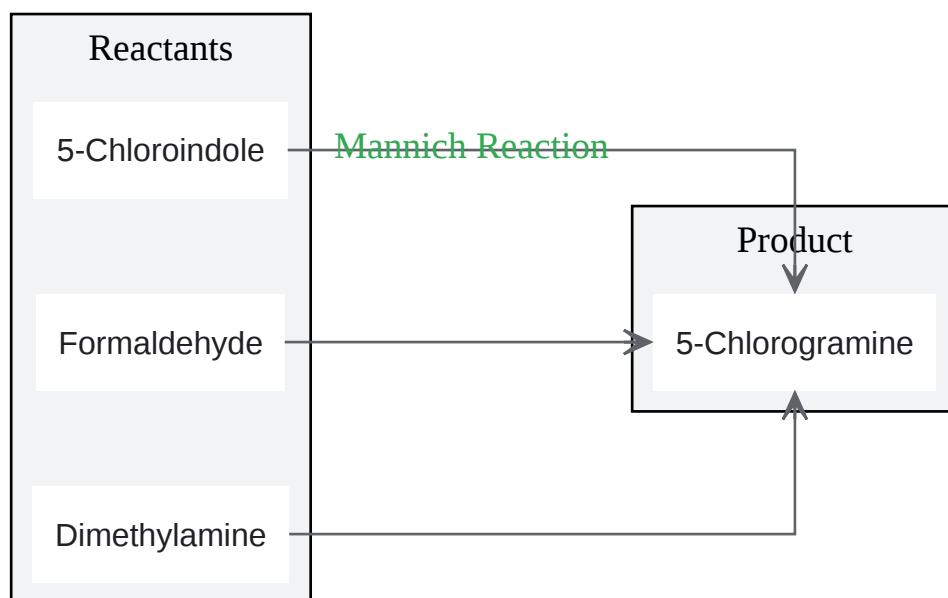
A thorough understanding of the physicochemical properties of **5-chlorogramine** is fundamental for its handling, formulation, and application in research.

Property	Value	Source
CAS Number	830-94-4	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>13</sub> CIN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	208.69 g/mol	<a href="#">[1]</a>
Melting Point	150 °C	<a href="#">[3]</a>
Boiling Point	327.421 °C at 760 mmHg	<a href="#">[3]</a>
Density	1.225 g/cm <sup>3</sup>	<a href="#">[3]</a>
Appearance	White crystalline solid	<a href="#">[4]</a>
Solubility	Soluble in organic solvents such as dioxane, methylene chloride, acetone, and diisopropyl ether.	<a href="#">[4]</a>

## Synthesis of 5-Chlorogramine

The primary and most efficient method for the synthesis of **5-chlorogramine** is the Mannich reaction, a classic example of aminoalkylation.[\[5\]](#) This three-component condensation reaction involves the reaction of 5-chloroindole with formaldehyde and dimethylamine.[\[4\]](#)

## Reaction Scheme



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Caption: Synthesis of **5-Chlorogramine** via the Mannich Reaction.

## Detailed Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of **5-chlorogramine**.<sup>[4]</sup>

Materials:

- 5-Chloro-1H-indole
- Aqueous dimethylamine (40% solution)
- Aqueous formaldehyde (37% solution)
- Dioxane
- Acetic acid
- Water
- Diethyl ether

- Sodium hydroxide
- Methylene chloride
- Brine
- Anhydrous potassium carbonate
- Acetone
- Diisopropyl ether

Procedure:

- In a suitable reaction vessel, combine aqueous dimethylamine and aqueous formaldehyde in a mixture of dioxane and acetic acid.
- Slowly add a solution of 5-chloro-1H-indole in dioxane to the mixture while stirring.
- Continue stirring the reaction mixture at room temperature for approximately 18 hours.
- Concentrate the reaction mixture by rotary evaporation.
- Dilute the concentrated mixture with water and perform a liquid-liquid extraction with diethyl ether to remove any unreacted starting material.
- Separate the aqueous phase, cool it in an ice bath, and basify with a sodium hydroxide solution.
- Extract the basic aqueous phase with methylene chloride.
- Wash the combined organic extracts with water and then with brine.
- Dry the organic phase over anhydrous potassium carbonate, filter, and evaporate the solvent.
- Recrystallize the crude product from a mixture of acetone and diisopropyl ether to yield pure **5-chlorogramine** as white crystals.<sup>[4]</sup>

# Chemical Reactivity and Synthetic Utility

**5-Chlorogramine**, as a derivative of gramine, is a valuable synthetic intermediate. The dimethylaminomethyl group at the 3-position of the indole ring is a good leaving group, allowing for the introduction of various nucleophiles. This reactivity makes **5-chlorogramine** a versatile building block for the synthesis of more complex indole derivatives, which are prevalent in many biologically active compounds and pharmaceuticals.<sup>[6][7]</sup> For instance, it can be used in the synthesis of tryptophan analogs and other tryptamine derivatives.<sup>[8]</sup> The chloro-substituent at the 5-position offers a site for further functionalization through cross-coupling reactions, further expanding its synthetic potential.<sup>[2]</sup>

## Analytical Characterization

Accurate characterization of **5-chlorogramine** is crucial for quality control and for confirming its structure in synthetic applications.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for **5-chlorogramine** are not readily available in public databases, the expected chemical shifts can be predicted based on the analysis of similar indole derivatives.<sup>[5][9]</sup>

Predicted <sup>1</sup>H NMR Spectrum:

- Indole N-H: A broad singlet is expected in the downfield region, typically around  $\delta$  8.0-8.5 ppm.
- Aromatic Protons (Indole Ring): The protons on the indole ring will appear in the aromatic region ( $\delta$  7.0-8.0 ppm). The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet. The proton at C2 will appear as a singlet.
- Methylene Protons (-CH<sub>2</sub>-): A singlet corresponding to the two protons of the methylene group is expected around  $\delta$  3.5-4.0 ppm.
- Methyl Protons (-N(CH<sub>3</sub>)<sub>2</sub>): A singlet integrating to six protons for the two methyl groups will be observed in the upfield region, typically around  $\delta$  2.2-2.5 ppm.

Predicted <sup>13</sup>C NMR Spectrum:

- Indole Carbons: The carbon atoms of the indole ring will resonate in the aromatic region ( $\delta$  110-140 ppm). The carbon bearing the chlorine atom (C5) will be influenced by the halogen's electronic effects.
- Methylene Carbon (-CH<sub>2</sub>-): The methylene carbon is expected to appear around  $\delta$  50-60 ppm.
- Methyl Carbons (-N(CH<sub>3</sub>)<sub>2</sub>): The two equivalent methyl carbons will give a single signal in the upfield region, typically around  $\delta$  45-50 ppm.

## Mass Spectrometry (MS)

The mass spectrum of **5-chlorogramine** is expected to show a molecular ion peak ([M]<sup>+</sup>) corresponding to its molecular weight (208.69 g/mol). A characteristic fragmentation pattern for gramine derivatives involves the cleavage of the C-C bond between the indole ring and the aminomethyl group, leading to a stable indolyl-methyl cation.[10][11] Therefore, a prominent fragment ion at m/z 130 (for the indole-3-methylene fragment) would be expected, although the chloro-substituent will alter this to m/z 164/166 due to the isotopic abundance of chlorine. The base peak is often the dimethylaminomethyl cation at m/z 58.

## Infrared (IR) Spectroscopy

The IR spectrum of **5-chlorogramine** would display characteristic absorption bands for its functional groups.

- N-H Stretch: A sharp peak around 3400-3500 cm<sup>-1</sup> corresponding to the indole N-H stretching vibration.
- C-H Stretch (Aromatic): Peaks in the region of 3000-3100 cm<sup>-1</sup>.
- C-H Stretch (Aliphatic): Peaks in the region of 2800-3000 cm<sup>-1</sup>.
- C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm<sup>-1</sup> region.
- C-N Stretch: Bands in the 1000-1250 cm<sup>-1</sup> region.
- C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm<sup>-1</sup>.

## High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

For purity analysis and quantification of **5-chlorogramine**, reversed-phase HPLC with UV detection would be a suitable method, given its aromatic nature. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would likely provide good separation. Gas chromatography could also be employed, potentially after derivatization to increase volatility, and would be particularly useful when coupled with mass spectrometry (GC-MS) for impurity identification.

## Biological and Pharmacological Potential

While specific studies on the biological activity of **5-chlorogramine** are limited in publicly available literature, the broader class of gramine and its derivatives has been shown to exhibit a range of biological activities, including antimicrobial, antiviral, and antitumor effects. The introduction of a chlorine atom can significantly modulate the pharmacological profile of a molecule, often enhancing its potency or altering its selectivity.<sup>[2]</sup> Therefore, **5-chlorogramine** represents a lead compound for further investigation and derivatization in drug discovery programs. Its structural similarity to known bioactive indole alkaloids suggests potential activity in various therapeutic areas.

## Safety and Handling

As a chemical intermediate, **5-chlorogramine** should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for **5-chlorogramine** is not readily available, general guidelines for handling similar chemical compounds should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

## Conclusion

**5-Chlorogramine** is a synthetically accessible and versatile indole derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its straightforward synthesis via the Mannich reaction and the reactivity of its dimethylaminomethyl group make it an attractive starting material for the preparation of a diverse range of more complex molecules. While its specific biological profile remains largely unexplored, the known activities of related compounds suggest that **5-chlorogramine** and its derivatives are promising candidates for future pharmacological evaluation. This guide provides a foundational understanding of **5-chlorogramine** to support and encourage further research into its properties and applications.

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